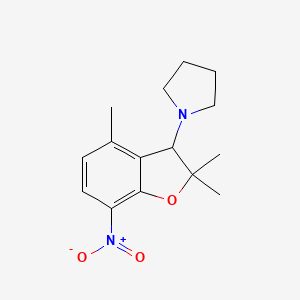

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a complex organic compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Alkylation: The 2,2,4-trimethyl group is introduced via alkylation reactions using appropriate alkylating agents.

Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with suitable reagents.

Analyse Chemischer Reaktionen

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its benzofuran core.

Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets. The nitro group and benzofuran core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine can be compared with other benzofuran derivatives such as:

Psoralen: Known for its use in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Used in photochemotherapy for skin conditions.

Angelicin: Another benzofuran derivative with therapeutic applications.

Biologische Aktivität

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuran moiety substituted with a nitro group and a pyrrolidine ring. The IUPAC name is 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran, with the following molecular formula:

| Property | Value |

|---|---|

| CAS Number | 85418-51-5 |

| Molecular Weight | 207.23 g/mol |

| Purity | 90% |

| Physical Form | Solid |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | MCF-7 | 0.48 |

| Benzofuran Derivative B | HCT-116 | 0.78 |

| 1-(2,2,4-trimethylbenzofuran) | MCF-7 | TBD |

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain benzofuran derivatives can increase the expression of p53 and activate caspase pathways leading to programmed cell death .

Case Studies

A notable case study focused on the synthesis and evaluation of benzofuran-based compounds demonstrated their ability to inhibit cell proliferation in vitro. The study employed flow cytometry to analyze cell cycle progression and found that these compounds could effectively arrest cells in the G1 phase .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that the compound may exhibit toxic effects at higher concentrations. Hazard codes associated with the compound indicate potential risks such as acute toxicity (H302), skin irritation (H312), and respiratory toxicity (H332) .

Eigenschaften

IUPAC Name |

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARJZUVUBYEUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.